molecular formula C9H10FN B13057525 (1S)-1-(2-Fluorophenyl)prop-2-enylamine

(1S)-1-(2-Fluorophenyl)prop-2-enylamine

Cat. No.: B13057525
M. Wt: 151.18 g/mol
InChI Key: VFYHHKFZUSKDRD-VIFPVBQESA-N
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Description

(1S)-1-(2-Fluorophenyl)prop-2-enylamine is a chiral allylic amine characterized by a prop-2-enylamine backbone substituted with a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₉FN, with a molecular weight of 151.18 g/mol. The (1S) stereochemistry at the chiral center is critical for its interactions in biological systems, influencing binding affinity and metabolic stability. The fluorine substituent confers electron-withdrawing effects, enhancing lipophilicity and altering electronic distribution compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1S)-1-(2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H10FN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1

InChI Key

VFYHHKFZUSKDRD-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1F)N

Canonical SMILES

C=CC(C1=CC=CC=C1F)N

Origin of Product

United States

Biological Activity

(1S)-1-(2-Fluorophenyl)prop-2-enylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of (1S)-1-(2-Fluorophenyl)prop-2-enylamine is C9H10FC_{9}H_{10}F with a molecular weight of approximately 151.18 g/mol. The compound features a prop-2-enylamine backbone with a fluorinated phenyl substituent, which is believed to influence its biological properties significantly.

Neurotransmitter Modulation

Research indicates that compounds similar to (1S)-1-(2-Fluorophenyl)prop-2-enylamine can act as modulators of neurotransmitter systems. These compounds may influence the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in managing mood disorders and other neurological conditions. Preliminary studies suggest potential antidepressant effects , as many amine-containing compounds are known to interact with serotonin receptors.

Anticancer Properties

Halogenated phenyl compounds, including (1S)-1-(2-Fluorophenyl)prop-2-enylamine, have been indicated to exhibit anticancer properties. These compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation into the specific pathways affected by (1S)-1-(2-Fluorophenyl)prop-2-enylamine is necessary to establish its efficacy in cancer treatment.

Enzyme Inhibition

Studies have shown that (1S)-1-(2-Fluorophenyl)prop-2-enylamine may interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways. This interaction could play a crucial role in its therapeutic applications, particularly in drug development targeting specific diseases.

Synthesis Methods

The synthesis of (1S)-1-(2-Fluorophenyl)prop-2-enylamine typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available 2-fluorobenzene.
  • Formation of Prop-2-enylamine : This can be achieved through halogenation followed by amination reactions.
  • Chiral Resolution : The (1S) configuration can be established using chiral starting materials or through chiral resolution techniques .

Case Study 1: Antidepressant Effects

A study investigating the antidepressant effects of various amine compounds highlighted the role of (1S)-1-(2-Fluorophenyl)prop-2-enylamine in modulating serotonin levels. The findings suggest that this compound may provide therapeutic benefits for patients suffering from depression, although further clinical trials are needed to confirm these effects .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that halogenated analogs similar to (1S)-1-(2-Fluorophenyl)prop-2-enylamine exhibit significant anticancer activity by inducing apoptosis in cancer cell lines. These studies emphasize the need for further research to explore the specific mechanisms through which this compound exerts its effects on cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-ChlorophenethylamineChlorinated phenethylamineAntidepressant effects
3-FluorophenethylamineFluorinated phenethylamineNeurotransmitter modulation
(1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamineBrominated analogPotential anticancer properties

The comparative analysis indicates that while many compounds share structural similarities with (1S)-1-(2-Fluorophenyl)prop-2-enylamine, their unique substitutions may lead to distinct biological activities and therapeutic potentials.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (1S)-1-(2-Fluorophenyl)prop-2-enylamine and Analogs

Compound Name Substituent(s) Position(s) Molecular Formula Molecular Weight (g/mol) Key Features/Biological Activity Reference
(1S)-1-(2-Fluorophenyl)prop-2-enylamine F 2 C₉H₉FN 151.18 Enhanced lipophilicity; chiral specificity -
(1S)-1-(3-Fluorophenyl)prop-2-enylamine F 3 C₉H₉FN 151.18 Modulates neurotransmitter release
(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine F, F 2,6 C₉H₈F₂N 169.17 Unique reactivity due to steric hindrance
(1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine F, CH₃ 2,4 C₁₀H₁₂FN 165.21 Increased metabolic stability
(1S)-1-(5-Bromo-3-fluorophenyl)prop-2-enylamine F, Br 5,3 C₉H₉BrFN 230.08 Moderate anticancer activity
(1R)-1-(2-Fluorophenyl)prop-2-enylamine F 2 C₉H₉FN 151.18 Reduced receptor binding (vs. 1S isomer)

Key Insights:

Substituent Position: Ortho-fluorine (2-position) in the target compound induces steric and electronic effects distinct from meta-fluoro (3-position) analogs. For example, (1S)-1-(3-Fluorophenyl)prop-2-enylamine shows stronger neurotransmitter modulation due to reduced steric hindrance. 2,6-Difluoro substitution () increases steric bulk, reducing reactivity in nucleophilic reactions compared to mono-fluoro derivatives.

Halogen Type :

  • Bromine substitution (e.g., 5-Bromo-3-fluoro analog in ) enhances molecular weight and polarizability, correlating with anticancer activity.
  • Chlorine analogs (e.g., ) exhibit altered receptor binding due to larger atomic size and electronegativity differences.

Stereochemistry :

  • The (1S) configuration in the target compound is critical for enantioselective interactions. The (1R) enantiomer () often shows diminished biological activity due to mismatched spatial orientation.

Additional Functional Groups :

  • Methyl or methoxy groups (e.g., ) improve metabolic stability and solubility. For instance, the 4-methyl group in (1S)-1-(2-Fluoro-4-methylphenyl)prop-2-enylamine enhances pharmacokinetic properties.

Research Findings and Mechanistic Implications

  • Electronic Effects: The ortho-fluorine in the target compound withdraws electron density, stabilizing intermediates in electrophilic aromatic substitution reactions. This contrasts with para-substituted analogs, where electronic effects are less pronounced.
  • Biological Activity: Fluorinated analogs generally exhibit improved blood-brain barrier penetration.
  • Synthetic Utility : The allylic amine moiety enables participation in Michael additions and cycloadditions, making it a versatile intermediate for drug discovery.

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